C10H14Cl2N4

Description

C₁₀H₁₄Cl₂N₄ is a heterocyclic compound featuring two chlorine atoms and four nitrogen atoms in its structure. It is associated with multiple CAS numbers, including 29096-66-0 (a guanidine derivative) and 1220039-90-6 (2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride) . Key properties include:

Properties

IUPAC Name |

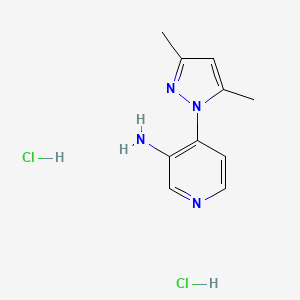

4-(3,5-dimethylpyrazol-1-yl)pyridin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.2ClH/c1-7-5-8(2)14(13-7)10-3-4-12-6-9(10)11;;/h3-6H,11H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJIZPNSPLRRCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=C(C=NC=C2)N)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride typically involves cyclization reactions. These reactions form the triazole ring from acyclic precursors such as thiosemicarbazides, hydrazides, and amidrazones. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride: undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives with increased hydrogen content.

Scientific Research Applications

2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride: has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its pharmacological properties, including potential use as an antifungal or antibacterial agent.

Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or biocompatibility

Mechanism of Action

The mechanism of action of 2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

1-(4-Chlorophenyl)piperazine Hydrochloride (C₁₀H₁₄Cl₂N₂)

- Molecular Formula : C₁₀H₁₄Cl₂N₂ .

- Key Differences: Nitrogen Content: Reduced nitrogen atoms (2 vs. 4 in C₁₀H₁₄Cl₂N₄), altering hydrogen-bonding capacity. Solubility: Hydrochloride salt form enhances water solubility compared to non-ionic C₁₀H₁₄Cl₂N₄ derivatives . Applications: Primarily used as a pharmaceutical intermediate, whereas C₁₀H₁₄Cl₂N₄ derivatives are explored for broader biological activity due to triazole/guanidine moieties .

C₁₁H₁₄ClN (CAS 26905-02-2)

- Molecular Weight : 195.69 g/mol .

- Key Differences :

- Chlorine Substitution : Single chlorine atom vs. two in C₁₀H₁₄Cl₂N₄, reducing electrophilic reactivity.

- Pharmacokinetics : Exhibits high GI absorption and BBB permeability, whereas C₁₀H₁₄Cl₂N₄’s dihydrochloride form may limit BBB penetration due to increased polarity .

- Synthesis : Prepared via microwave-assisted reactions (140°C, 1 hour), contrasting with traditional reflux methods for C₁₀H₁₄Cl₂N₄ .

4-Amino-6-chloro-1,2-dihydropyrimidin-2-one (C₄H₅ClN₃O)

- Molecular Weight : 174.20 g/mol .

- Key Differences: Heterocyclic Core: Pyrimidinone ring vs. triazole in C₁₀H₁₄Cl₂N₄, leading to distinct electronic profiles. Solubility: 0.115 mg/mL in water, lower than C₁₀H₁₄Cl₂N₄ derivatives (e.g., 0.24 mg/mL for similar boronic acids) .

Tabulated Comparison of Key Properties

*Estimated from analogs with similar log S values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.